Bisphenol F
Overview
Description
Bisphenol F (BPF) is a chemical compound belonging to the bisphenol family, which is known for its wide range of industrial applications. It is increasingly being used as a substitute for Bisphenol A (BPA), due to concerns over BPA's estrogenic activity and its classification as an endocrine-disrupting chemical (EDC). BPF, like BPA, has been implicated in various adverse health effects, including hormonal disruptions and potential links to cancers and metabolic disorders . Despite its use as an alternative, recent studies suggest that BPF may not be a safe replacement for BPA, as it exhibits similar estrogenic and other toxicological effects .
Synthesis Analysis
BPF is traditionally synthesized from phenol and formaldehyde, catalyzed by an acid. A novel approach for the synthesis of BPF involves the use of an acidic resin–carbon composite material to catalyze the reaction between phenol and polyoxymethylene dimethyl ether (PODE2), which releases formaldehyde upon decomposition. This method has shown high selectivity and efficiency for BPF production, particularly for the 4,4'-isomer of BPF .
Molecular Structure Analysis
The molecular structure of BPF consists of two phenolic rings connected through a bridging carbon. The estrogenicity of BPF and related compounds has been linked to the presence of hydroxyl groups in the para position and an angular configuration, which allows for appropriate hydrogen bonding with the estrogen receptor . The length and nature of the substituents at the bridging carbon also influence the estrogenic activity of these compounds .
Chemical Reactions Analysis
BPF undergoes various chemical reactions in the environment, one of which is oxidation by manganese dioxide (MnO2). The oxidation process is pH-dependent and can be influenced by the presence of humic acids, metal ions, and anions. The study identified several oxidation products and proposed a tentative pathway for the degradation of BPF .
Physical and Chemical Properties Analysis
BPF's physical and chemical properties contribute to its behavior in biological systems and the environment. It has been shown to bind to calf thymus DNA through minor groove binding, which is indicative of its genotoxic potential. The binding mechanism involves hydrogen bonds and van der Waals interactions, and BPF-induced DNA cleavage has been observed under in vitro conditions . Additionally, BPF and its analogs, such as bisphenol S (BPS), have been found to promote lipid accumulation and adipogenesis in human adipose-derived stem cells, suggesting obesogenic potential . BPF also affects the immune system by promoting the secretion of pro-inflammatory cytokines in macrophages through enhanced glycolysis mediated by the PI3K-AKT signaling pathway .
Scientific Research Applications
Endocrine Disruption and Testosterone Secretion
Bisphenol F (BPF) has been identified as a compound that can disrupt endocrine functions. Studies have shown that BPF, similar to Bisphenol A (BPA), can decrease basal testosterone secretion in human fetal testes (Eladak et al., 2015).
Adverse Outcome Pathway Network
BPF is linked to adverse outcome pathways (AOPs), including various types of cancers such as breast and thyroid malignancies. Computational approaches combining text mining and systems biology have been used to understand BPF's toxicological effects (Rugard et al., 2019).
Estrogenic Activity
BPF demonstrates estrogenic activity, as evidenced by studies using zebrafish-specific mechanism-based assays. BPF, along with BPA and bisphenol S (BPS), effectively transactivated zebrafish estrogen receptor subtypes, indicating its potential endocrine-disrupting properties (Le Fol et al., 2017).
Hormonal Activity Comparison
BPF, like BPS, has hormonal activities similar to BPA, showing effects such as altered organ weights, reproductive endpoints, and enzyme expression. These findings highlight the need to evaluate the safety of BPF as a BPA substitute (Rochester & Bolden, 2015).
Eryptosis Induction
BPF has been observed to induce eryptotic changes in human erythrocytes, suggesting its potential to provoke eryptosis at concentrations that could affect human health during occupational exposure or subacute poisoning (Maćczak et al., 2016).
Occupational Exposure and Biomonitoring
Studies on occupational exposure to BPF, particularly in comparison to BPA and BPS, have highlighted the need for a harmonized approach to acquire reliable data on bisphenols' impact on workers' exposure and potential health risks (Bousoumah et al., 2021).
Metabolic Disruption in Daphnia magna
Research involving Daphnia magna exposed to BPF revealed disruption to metabolic profiles, particularly pathways associated with protein synthesis, amino acid metabolism, and energy metabolism, demonstrating the need for metabolomic analyses in exposure assessment of chemical classes like bisphenols (Oliveira Pereira et al., 2021).
Binding to DNA
BPF's interaction with DNA has been studied using techniques like fluorescence spectra and molecular docking, revealing its minor groove binding mechanism and suggesting its potential genotoxicity (Usman & Ahmad, 2017).
Adipogenesis in Human Stem Cells
BPF, along with BPS, has shown potential to promote lipid accumulation and adipogenesis in human adipose-derived stem cells, indicating its obesogenic effects and the complexity of pathways through which bisphenols interfere with adipogenic differentiation (Reina-Pérez et al., 2021).
Immune Disturbance in Fish
BPF has been observed to cause potential immune disturbance in juvenile common carp, indicating its comparable effects to BPA in terms of regulating immune response in teleosts (Qiu et al., 2018).
Safety And Hazards
Future Directions
Recommendations for future investigations based on knowledge gaps include: Mechanistic studies in the central nervous system of zebrafish to address neurotoxicity; Behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors; Studies that broaden understanding of potential endocrine disrupting effects of BPF, for example, insulin signaling is predicted to be sensitive to BPF exposure; Studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data; Studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .
properties
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMJQFEQBVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022445 | |
Record name | Bis(4-hydroxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes | |
Record name | Bisphenol F | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide | |
Record name | Bisphenol F | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4,4'-Methylenediphenol | |
CAS RN |
620-92-8 | |
Record name | Bis(4-hydroxyphenyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bisphenol F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylenediphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(4-hydroxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenediphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bisphenol F | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
162.5 °C | |
Record name | Bisphenol F | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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